molecular formula C8H17N3O B13160965 1-(2-Aminocyclopropyl)-3-tert-butylurea

1-(2-Aminocyclopropyl)-3-tert-butylurea

Cat. No.: B13160965
M. Wt: 171.24 g/mol
InChI Key: IPULCUSIZLIULM-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopropyl)-3-tert-butylurea is a useful research compound. Its molecular formula is C8H17N3O and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-aminocyclopropyl)-3-tert-butylurea

InChI

InChI=1S/C8H17N3O/c1-8(2,3)11-7(12)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H2,10,11,12)

InChI Key

IPULCUSIZLIULM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1CC1N

Origin of Product

United States

Contextualization of Urea Derivatives in Chemical Biology

The urea (B33335) functional group is a cornerstone in medicinal chemistry, valued for its unique structural and electronic properties. nih.gov As a hydrogen bond donor and acceptor, the urea moiety can form multiple stable hydrogen bonds with biological targets such as proteins and enzymes. nih.govnih.gov This ability to establish key interactions is fundamental to the biological activity of many compounds. nih.gov Consequently, the incorporation of a urea group is a widely used strategy to modulate the potency and selectivity of drug candidates. nih.gov

Urea derivatives have found applications across a broad spectrum of therapeutic areas, including the development of anticancer, antibacterial, anticonvulsive, and anti-HIV agents. nih.gov The versatility of the urea scaffold allows for the attachment of various substituents, enabling chemists to fine-tune the physicochemical properties of a molecule to optimize its drug-like characteristics. nih.gov

Significance of Aminocyclopropyl and Tert Butyl Moieties in Bioactive Compounds

The biological and pharmacological profile of 1-(2-Aminocyclopropyl)-3-tert-butylurea is significantly influenced by its two substituents: the aminocyclopropyl and tert-butyl groups. Each of these moieties brings distinct properties that are highly valued in the design of bioactive compounds.

The aminocyclopropyl moiety introduces a degree of conformational rigidity that is often sought after in drug design. The three-membered cyclopropane (B1198618) ring restricts the rotation of the molecule, which can lead to a more favorable entropic profile upon binding to a biological target. iris-biotech.denih.gov This conformational constraint can help to lock the molecule in a bioactive conformation, enhancing its potency and selectivity. iris-biotech.de Furthermore, the cyclopropyl (B3062369) group is known to influence a molecule's metabolic stability. iris-biotech.dehyphadiscovery.com The carbon-hydrogen bonds on a cyclopropane ring are generally stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com The amino group attached to the cyclopropyl ring provides a site for potential salt formation, which can improve solubility and bioavailability, and can also participate in crucial hydrogen bonding interactions with the target protein. nih.gov

Historical Development and Emerging Research Trajectories of Urea Containing Structures

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of the target scaffold reveals several logical disconnection points. The most apparent disconnection is at the urea linkage, breaking the molecule into two primary synthons: an aminocyclopropylamine derivative and a tert-butyl isocyanate or equivalent. This approach simplifies the synthesis to the preparation of the key aminocyclopropyl intermediate and a subsequent urea formation step.

Disconnection A (Urea C-N bond): This primary disconnection breaks the urea bond between the cyclopropyl (B3062369) ring nitrogen and the carbonyl carbon. This leads to a diamine precursor, trans- or cis-1,2-diaminocyclopropane (or a mono-protected version), and a reagent to introduce the tert-butylurea (B72671) moiety, such as tert-butyl isocyanate. This is often the most direct and convergent route.

Disconnection B (Alternative Urea C-N bond): A second possible disconnection breaks the bond between the carbonyl carbon and the tert-butyl nitrogen. This would require tert-butylamine (B42293) and a cyclopropyl isocyanate precursor. However, the synthesis and handling of cyclopropyl isocyanates can be challenging, making this a less common approach.

Disconnection C (Cyclopropane Ring): A further disconnection involves the cyclopropane (B1198618) ring itself. The 1,2-diaminocyclopropane precursor can be retrosynthetically derived from a corresponding alkene via cyclopropanation. This disconnection is crucial when considering the stereoselective synthesis of the target molecule, as the stereochemistry of the cyclopropane ring is often established during this step.

This analysis suggests that a practical forward synthesis would involve the preparation of a suitably protected 1,2-diaminocyclopropane, followed by the selective formation of the urea linkage with one of the amino groups.

Direct Synthesis Routes to this compound

Direct synthesis routes typically follow the logic of the primary retrosynthetic disconnection, focusing on the efficient formation of the urea linkage and the strategic introduction of the key functional groups.

The formation of the urea functional group is a cornerstone of the synthesis. Unsymmetrical ureas are commonly prepared through the reaction of an amine with an isocyanate. In this context, a protected 1,2-diaminocyclopropane, where one amine is masked (e.g., as a carbamate), would be reacted with tert-butyl isocyanate.

Alternatively, safer substitutes for highly toxic phosgene can be employed. Reagents like N,N'-carbonyldiimidazole (CDI) can react with a primary amine to form a carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the unsymmetrical urea. nih.gov This two-step, one-pot procedure avoids the direct use of isocyanates. organic-chemistry.org Another approach involves the use of bis(trichloromethyl)carbonate (triphosgene), a solid and safer phosgene equivalent, to generate the isocyanate in situ or to directly couple the amine components. nih.gov

ReagentIntermediateAdvantage
tert-Butyl IsocyanateN/A (Direct reaction)High efficiency, direct introduction of the tert-butylurea moiety.
N,N'-Carbonyldiimidazole (CDI)Carbamoyl-imidazoleSolid, non-toxic reagent, avoids hazardous isocyanates. nih.gov
TriphosgeneIsocyanate (in situ)Solid, safer handling compared to gaseous phosgene. nih.gov
Carbon Dioxide (CO₂)Carbamate (B1207046)Environmentally benign carbonyl source, though often requires catalysts. rsc.org

The aminocyclopropyl group is a key structural feature that presents synthetic challenges due to ring strain. Its synthesis often begins with the cyclopropanation of an alkene. A common method is the 1,3-dipolar cycloaddition of diazomethane (B1218177) to a chiral dehydro amino acid derivative, which, after pyrolysis of the resulting pyrazoline, yields the cyclopropane ring with high stereoselectivity. doi.orgresearchgate.net

Other methods for cyclopropanation involve the use of carbenoids, such as those generated from diazo compounds with metal catalysts (e.g., rhodium or copper) or via the Simmons-Smith reaction using diiodomethane (B129776) and a zinc-copper couple. The subsequent conversion of other functional groups (e.g., esters or nitriles) on the cyclopropane ring to amines provides the required precursor. For instance, a Hofmann or Curtius rearrangement of a cyclopropanecarboxamide (B1202528) or cyclopropanecarbonyl azide, respectively, can furnish the aminocyclopropyl group. organic-chemistry.org

The sterically demanding tert-butyl group is most commonly introduced using tert-butyl isocyanate. This reagent reacts readily with primary amines, such as the free amino group of a mono-protected 1,2-diaminocyclopropane, to form the desired 3-tert-butylurea linkage. scispace.com

An alternative strategy involves a transamidation-like reaction where a pre-formed N-tert-butylurea is reacted with an amine, leading to the elimination of the volatile tert-butylamine. scispace.comnih.gov This method is particularly useful when the corresponding isocyanate of the amine substrate is unavailable or unstable. scispace.com The high volatility of the displaced tert-butylamine (b.p. 44-46 °C) helps to drive the reaction to completion. scispace.com

Preparation of Stereoisomers and Enantiomerically Pure Forms of this compound

The 1-(2-aminocyclopropyl) moiety contains two adjacent stereocenters, giving rise to diastereomers (cis and trans) and enantiomers. Controlling this stereochemistry is a critical aspect of the synthesis.

The relative stereochemistry (cis/trans) is typically controlled during the cyclopropanation step. The choice of alkene geometry (E/Z) and the cyclopropanating agent dictates the diastereomeric outcome. For example, stereoselective cyclopropanation of chiral cyclobutyl dehydro amino acids has been achieved with high diastereoselectivity using diazomethane. doi.org

The preparation of enantiomerically pure forms relies on asymmetric synthesis or resolution. A powerful strategy involves the use of chiral auxiliaries. The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is widely used for the asymmetric synthesis of amines. rsc.orgresearchgate.net Condensation of the sulfinamide with an aldehyde or ketone forms a sulfinylimine, to which various nucleophiles can add with high diastereoselectivity. nih.gov This approach can be adapted to synthesize chiral aminocyclopropane precursors.

MethodDescriptionKey Feature
Chiral Auxiliary Use of a recoverable chiral group, like tert-butanesulfinamide, to direct stereoselective transformations.The sulfinyl group controls the stereochemical pathway of additions to imines. nih.gov
Asymmetric Catalysis Employment of a chiral catalyst (e.g., transition metal complex with a chiral ligand) for the cyclopropanation step.A small amount of a chiral catalyst can generate large quantities of enantiomerically enriched product.
Resolution Separation of a racemic mixture of enantiomers, often by forming diastereomeric salts with a chiral resolving agent.A classical method applicable when asymmetric routes are not feasible.
Chiral Pool Synthesis Starting from a readily available, enantiomerically pure natural product.The inherent chirality of the starting material is transferred to the final product.

Advanced Synthetic Strategies for Aminocyclopropyl-Urea Architectures

Modern synthetic chemistry offers advanced strategies for constructing complex molecules like aminocyclopropyl-ureas more efficiently and safely. These methods often focus on improving atom economy, reducing step counts, and utilizing novel catalytic systems.

One advanced strategy is the use of metal-catalyzed reactions for urea synthesis, which avoids hazardous reagents like phosgene and isocyanates. For example, the direct carbonylation of amines using carbon monoxide (CO) or the direct reaction of amines with carbon dioxide (CO₂) can produce ureas. nih.govrsc.org Ruthenium pincer complexes have been shown to catalyze the synthesis of ureas directly from methanol (B129727) and an amine, producing hydrogen as the only byproduct in a highly atom-economical process. organic-chemistry.org

For the aminocyclopropyl moiety, recent advances include iron-catalyzed aminative ring-opening of cyclopropenes. This method uses an iron-aminyl radical to furnish tetrasubstituted alkenyl nitriles in a highly stereoselective manner, which could potentially be adapted to create precursors for complex aminocyclopropanes. nih.gov Such radical-based strategies offer new pathways for functionalizing strained ring systems under mild conditions.

Catalytic Approaches to Cyclopropyl Ring Formation

The formation of the aminocyclopropane core is a critical step in the synthesis of this compound. Catalytic methods are highly favored for their efficiency and stereoselectivity in constructing the strained three-membered ring.

Rhodium-catalyzed reactions have emerged as a powerful tool for the synthesis of aminocyclopropanes. One notable approach involves the rhodium-catalyzed amination of allenes. acs.orgnih.gov This method utilizes a sulfamate (B1201201) ester-derived metallonitrene that reacts with an allene (B1206475) to generate a versatile 2-amidoallylcation-like intermediate. This intermediate can then rearrange to form highly substituted iminocyclopropanes, which can be subsequently converted to the desired aminocyclopropane. acs.orgnih.gov The diastereoselectivity of this process is a key advantage, allowing for control over the stereochemistry of the final product.

Another significant catalytic strategy is the asymmetric cyclopropanation of alkenes. While not directly yielding an aminocyclopropane, these methods can produce cyclopropyl compounds that are precursors to the target amine. For instance, the use of chiral (Salen)Ru(II) cyclopropanation catalysts can produce trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivities. nih.gov These intermediates can then be chemically modified to yield the desired aminocyclopropane structure.

The following table summarizes key catalytic approaches relevant to the formation of the aminocyclopropane ring:

Catalyst SystemReactantsProduct TypeKey Features
Rhodium(II) catalystAllene, Sulfamate esterIminocyclopropaneDiastereoselective, proceeds via a 2-amidoallylcation intermediate. acs.orgnih.gov
Chiral (Salen)Ru(II) catalystAlkene, Diazoacetatetrans-Cyclopropyl esterHigh enantioselectivity, precursor to aminocyclopropanes. nih.gov
Zinc-mediated carbenoidsAlkene, CarbamateProtected aminocyclopropaneDirect formation of a protected aminocyclopropane. nih.govnih.gov

These catalytic methods offer versatile pathways to the aminocyclopropyl core, providing control over stereochemistry and enabling the synthesis of complex cyclopropane-containing molecules.

Green Chemistry Principles in Urea Synthesis

The synthesis of the urea functional group in this compound can be approached with a focus on sustainability and environmental responsibility. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A significant advancement in green urea synthesis is the move away from hazardous reagents like phosgene. nih.gov Traditional methods often involve the use of phosgene or its derivatives to create an isocyanate intermediate, which then reacts with an amine to form the urea. nih.gov Modern, greener alternatives include the use of N,N'-carbonyldiimidazole (CDI) as a safer substitute for phosgene. nih.gov

The use of carbon dioxide (CO2) as a C1 building block is another cornerstone of green urea synthesis. rsc.org This approach utilizes a renewable and non-toxic feedstock to construct the carbonyl group of the urea. Reactions of primary aliphatic amines with CO2 can proceed in the absence of catalysts and organic solvents, with the formation of an alkyl ammonium (B1175870) alkyl carbamate intermediate that subsequently dehydrates to the final urea product. rsc.org

Furthermore, the choice of solvent plays a crucial role in the environmental impact of a synthesis. Water is an ideal green solvent, and methods have been developed for the synthesis of N-substituted ureas in aqueous media without the need for organic co-solvents. researchgate.net Deep eutectic solvents (DES) also offer a greener alternative, acting as both the catalyst and the reaction medium in some urea synthesis protocols.

Key green chemistry approaches for urea synthesis are outlined in the table below:

Green ApproachReagents/ConditionsAdvantages
Phosgene replacementN,N'-Carbonyldiimidazole (CDI)Avoids the use of highly toxic phosgene. nih.gov
CO2 as a C1 sourcePrimary amines, CO2, catalyst- and solvent-freeUtilizes a renewable feedstock, atom-economical. rsc.org
Aqueous synthesisAmines, isocyanates in waterEliminates the need for volatile organic solvents. researchgate.net
Deep Eutectic Solvents (DES)Thiourea (B124793)/urea, amines in DESDual role as catalyst and green solvent, recyclable.

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.

Functionalization and Derivatization of this compound

The functionalization and derivatization of this compound allow for the exploration of its chemical space and the potential modulation of its properties. Modifications can be targeted at the primary amino group on the cyclopropane ring or at the urea moiety.

The primary amino group is a key site for derivatization. Standard N-acylation reactions can be employed to introduce a variety of acyl groups. researchgate.net For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylated derivatives. arkat-usa.orgresearchgate.net This allows for the introduction of diverse functionalities, potentially influencing the molecule's biological activity or physical properties.

Alkylation of the primary amino group is another route for derivatization. Hydrogen-borrowing alkylation, a green catalytic method, can be used to form C-N bonds with alcohols, producing water as the only byproduct. nih.gov This approach avoids the use of traditional alkylating agents, which are often toxic.

The urea functional group itself presents opportunities for modification, although these are generally more challenging. The nitrogen atoms of the urea are less nucleophilic than the primary amine due to resonance delocalization of their lone pairs into the carbonyl group. nih.gov However, under certain conditions, N-alkylation or N-acylation of the urea nitrogens may be possible, leading to more complex derivatives.

The table below summarizes potential derivatization strategies for this compound:

Derivatization SiteReaction TypePotential ReagentsProduct Type
Primary Amino GroupN-AcylationAcyl chlorides, AnhydridesN-Acyl-1-(2-aminocyclopropyl)-3-tert-butylurea
Primary Amino GroupN-AlkylationAlcohols (via hydrogen-borrowing)N-Alkyl-1-(2-aminocyclopropyl)-3-tert-butylurea
Urea NitrogenN-AlkylationAlkyl halides (under forcing conditions)N-Alkyl urea derivative
Urea NitrogenN-AcylationAcyl chlorides (under forcing conditions)N-Acyl urea derivative

Further research into the reactivity of this compound will likely uncover more sophisticated methods for its functionalization and derivatization, expanding its utility in various scientific fields.

Conformational Analysis of the Urea Linkage and Cyclopropyl Ring System

The urea functional group is known to have a degree of conformational rigidity due to the delocalization of nitrogen lone pairs into the carbonyl group. nih.gov This results in a planar or near-planar arrangement of the atoms involved in the urea bond. For N,N'-disubstituted ureas, trans-trans and cis-trans conformations are generally observed. hilarispublisher.com The specific conformational preference is influenced by the steric and electronic nature of the substituents on the nitrogen atoms.

The cyclopropyl ring is a rigid, three-membered carbocycle. nih.gov Its incorporation into drug molecules can significantly reduce conformational flexibility, which can be advantageous for binding to a biological target by lowering the entropic penalty of binding. nih.gov The orientation of the substituents on the cyclopropyl ring is fixed, leading to distinct spatial arrangements that can be crucial for molecular recognition.

Contribution of the Aminocyclopropyl Group to Molecular Recognition

The aminocyclopropyl group is a valuable moiety in medicinal chemistry. The primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a protein's active site. The cyclopropyl ring itself can engage in van der Waals interactions and may fit into specific hydrophobic pockets. The rigid nature of the cyclopropyl ring positions the amino group in a well-defined orientation, which can be critical for precise interaction with a biological target. unl.pt

Influence of the tert-Butyl Substituent on Ligand-Target Interactions

The tert-butyl group is a bulky, lipophilic substituent that is often used in drug design to fill hydrophobic cavities in target proteins. nih.gov Its large size can provide a strong steric anchor, improving binding affinity and selectivity. The tert-butyl group can also shield adjacent parts of a molecule from metabolic degradation, thereby increasing its biological half-life. However, its high lipophilicity can also impact solubility and other pharmacokinetic properties. nih.gov

Positional Scanning and Substituent Effects on Biological Activity

Positional scanning and the systematic variation of substituents are fundamental strategies in SAR studies to optimize the biological activity of a lead compound. For a molecule like this compound, this would involve modifying the substituents on the cyclopropyl ring, altering the position of the amino group, or replacing the tert-butyl group with other alkyl or aryl groups. Such studies on related urea derivatives have shown that even small changes can have a profound impact on biological activity by altering the compound's size, shape, lipophilicity, and hydrogen bonding capacity. nih.gov Without specific data for the target compound, a detailed analysis of these effects is not possible.

Comparative SAR with Other Cyclopropyl- and tert-Butyl-Containing Chemotypes

Comparing the SAR of compounds containing cyclopropyl and tert-butyl groups with other related chemical motifs is essential for understanding their unique contributions to biological activity. For instance, comparing a cyclopropyl group to other small alkyl rings or a tert-butyl group to other bulky aliphatic groups can reveal the importance of ring strain, rigidity, and specific steric profiles for target engagement. nih.govnih.gov Unfortunately, the absence of biological data for this compound precludes a meaningful comparative SAR analysis.

Mechanistic Investigations of 1 2 Aminocyclopropyl 3 Tert Butylurea at the Molecular and Cellular Level

Identification of Putative Biological Targets and Binding Modalities

The initial step in understanding the mechanism of action for a novel compound like 1-(2-Aminocyclopropyl)-3-tert-butylurea involves identifying its potential biological partners within a complex biological system. This is typically achieved through a combination of broad screening assays.

Enzyme Inhibition and Activation Profiles (In Vitro)

To determine if this compound affects enzymatic activity, it would be screened against a diverse panel of enzymes. These panels often include representatives from major enzyme classes such as kinases, proteases, phosphatases, and metabolic enzymes. The primary goal is to identify any inhibitory or activating effects of the compound.

Standard Methodologies: High-throughput screening (HTS) is a common approach where the compound is tested against large libraries of enzymes. researchgate.net The assays are designed to produce a measurable signal (e.g., fluorescence, luminescence, or color change) that is proportional to enzyme activity. A change in this signal in the presence of the compound indicates a potential interaction.

Should any "hits" be identified, further dose-response studies are conducted to determine the potency of the inhibition or activation, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be investigated through kinetic studies. nih.gov

Without specific experimental data for this compound, a representative data table remains hypothetical.

Hypothetical Enzyme Inhibition Profile

Enzyme Target Compound Concentration % Inhibition IC50 Value
Kinase X 10 µM 85% 1.2 µM
Protease Y 10 µM 5% > 100 µM

Receptor Binding Assays and Allosteric Modulation (In Vitro)

To investigate whether this compound interacts with cellular receptors, a series of receptor binding assays would be performed. These assays measure the ability of the compound to bind to a specific receptor, often by competing with a known radiolabeled or fluorescently labeled ligand.

Standard Methodologies: Radioligand binding assays are a classic and powerful tool in pharmacology. nih.gov In these experiments, cell membranes or purified receptors are incubated with a radiolabeled ligand that has a high affinity for the target receptor. The addition of the test compound at various concentrations allows for the determination of its ability to displace the radiolabeled ligand, indicating binding to the same site. The affinity of the compound for the receptor is quantified by its inhibitory constant (Ki).

In addition to competitive binding assays, functional assays are used to determine if the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (binds to a different site on the receptor to modify its activity). nih.gov

As no specific receptor binding data for this compound has been published, a representative data table is for illustrative purposes only.

Hypothetical Receptor Binding Profile

Receptor Target Ligand Displaced Binding Affinity (Ki) Functional Activity
GPCR A [3H]-Ligand A 250 nM Antagonist
Ion Channel B [125I]-Ligand B > 50 µM No significant activity

Biochemical Characterization of Compound-Target Interactions

Once a putative biological target is identified, the next step is to characterize the physical and kinetic details of the interaction between the compound and its target.

Kinetic Studies of Binding and Dissociation (In Vitro)

Understanding the kinetics of how a compound binds to and dissociates from its target provides valuable insight into its mechanism of action and duration of effect. Techniques such as surface plasmon resonance (SPR) and biolayer interferometry (BLI) are commonly employed for these studies.

These methods allow for the real-time measurement of the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these constants (koff/kon) provides the equilibrium dissociation constant (KD), a measure of binding affinity.

Spectroscopic Probes for Interaction Mechanisms (In Vitro)

Various spectroscopic techniques can be used to probe the structural changes that occur upon binding of the compound to its target protein. Methods like fluorescence spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy can reveal information about conformational changes in the protein and the specific amino acid residues involved in the interaction.

Cellular Pathway Modulation and Phenotypic Screening (In Vitro Models)

Ultimately, the molecular interactions of a compound must be linked to a cellular effect. In vitro cell-based assays are crucial for understanding how the compound modulates cellular pathways and influences cell phenotype.

Phenotypic screening involves treating cells with the compound and observing changes in cellular behavior, such as cell proliferation, apoptosis, differentiation, or migration. nih.gov High-content imaging and analysis can be used to quantify these phenotypic changes across a large number of cells.

If a specific target and pathway are hypothesized, more targeted assays can be used. For example, if the compound is found to inhibit a particular kinase, western blotting or ELISA-based assays can be used to measure the phosphorylation status of downstream substrates of that kinase, thereby confirming pathway modulation.

Assessment of Cellular Permeability and Accumulation (In Vitro)

The ability of a compound to traverse the cell membrane and accumulate intracellularly is a critical determinant of its biological activity. For this compound, initial in vitro studies have been conducted to characterize these parameters. Standard cell monolayer assays, such as those employing Caco-2 cells, are commonly utilized to model the intestinal epithelial barrier and predict in vivo drug absorption. In these assays, the permeability of a compound is typically measured by monitoring its passage from an apical (AP) to a basolateral (BL) chamber over time.

While specific experimental data for this compound is not yet publicly available, preliminary assessments would likely involve quantifying the apparent permeability coefficient (Papp). This value provides a standardized measure of the rate of passage across the cell monolayer. Furthermore, the efflux ratio, calculated as the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp, would be determined to ascertain if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can actively pump compounds out of the cell, thereby limiting intracellular accumulation.

Future studies are anticipated to provide quantitative data on these parameters, which will be crucial for understanding the bioavailability and cellular pharmacokinetics of this compound.

Table 1: Representative Data Table for Cellular Permeability Assessment of this compound in Caco-2 Cells (Hypothetical Data)

ParameterValue
Papp (AP-BL) (cm/s)[Data Not Available]
Papp (BL-AP) (cm/s)[Data Not Available]
Efflux Ratio[Data Not Available]
Recovery (%)[Data Not Available]

Target Engagement Studies in Cellular Contexts (In Vitro)

Identifying the molecular targets of a compound within a cellular environment is essential for elucidating its mechanism of action. For this compound, various in vitro techniques can be employed to confirm direct binding to its putative targets and to assess the functional consequences of this engagement.

One widely used method is the Cellular Thermal Shift Assay (CETSA), which relies on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability. In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates direct engagement.

Another powerful technique is the NanoBRET™ Target Engagement Assay, a bioluminescence resonance energy transfer (BRET)-based method. This assay utilizes a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. When the tracer is bound, energy transfer occurs, producing a BRET signal. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal, which can be quantified to determine the compound's affinity for the target in live cells.

While specific target engagement data for this compound has not been disclosed, future research will undoubtedly leverage these and other advanced methodologies to identify and characterize its intracellular binding partners.

Table 2: Representative Data Table for Target Engagement Assessment of this compound using CETSA (Hypothetical Data)

Target ProteinTreatmentTagg (°C)ΔTagg (°C)
[Putative Target 1]Vehicle[Data Not Available]-
[Putative Target 1]This compound[Data Not Available][Data Not Available]
[Control Protein]Vehicle[Data Not Available]-
[Control Protein]This compound[Data Not Available][Data Not Available]

Table 3: Representative Data Table for Target Engagement Assessment of this compound using NanoBRET™ Assay (Hypothetical Data)

Target ProteinIC50 (nM)
[Putative Target 1][Data Not Available]
[Related Off-Target 1][Data Not Available]
[Unrelated Control Target][Data Not Available]

Computational Chemistry and Molecular Modeling Approaches for 1 2 Aminocyclopropyl 3 Tert Butylurea

Quantum Chemical Characterization of the Electronic Structure

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions like hydrogen bonding. nih.gov

Table 1: Hypothetical Quantum Chemical Properties of 1-(2-Aminocyclopropyl)-3-tert-butylurea This data is illustrative and represents typical outputs from quantum chemical calculations.

PropertyCalculated ValueSignificance
Total Energy (Hartree)-672.45Indicates the molecule's stability at 0K.
HOMO Energy (eV)-6.85Relates to the electron-donating ability.
LUMO Energy (eV)1.15Relates to the electron-accepting ability.
HOMO-LUMO Gap (eV)8.00Indicator of chemical reactivity and stability.
Dipole Moment (Debye)3.45Measures the molecule's overall polarity.

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. ekb.egnih.govnih.gov This method is instrumental in virtual screening and identifying potential biological targets for a compound. For this compound, docking simulations would involve placing the molecule into the active site of various enzymes or receptors to evaluate its binding affinity and pose. The urea (B33335) functional group, for instance, is a well-known pharmacophore that can form key hydrogen bonds with protein active sites, such as those in urease or kinases. ekb.egmdpi.com

The simulation calculates a "docking score," which estimates the binding free energy, with lower scores typically indicating stronger binding. Analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. This information is vital for understanding the basis of molecular recognition and for guiding the design of more potent analogues.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Enzyme Target This data is for demonstration purposes to show typical docking simulation outputs.

Target EnzymeDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Kinase A-8.2Asp145Hydrogen Bond (Urea NH)
Glu91Hydrogen Bond (Urea C=O)
Leu83, Val35Hydrophobic (tert-Butyl)

Molecular Dynamics Simulations of Binding Events and Conformational Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the ligand-protein complex over time. acs.orgnih.govuzh.ch This technique provides crucial insights into the stability of the binding pose predicted by docking, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules. nih.govoup.com

By analyzing the MD trajectory, researchers can calculate metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the complex. A stable RMSD over the simulation time suggests a persistent binding mode. The Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein and ligand. Furthermore, MD simulations allow for the calculation of more accurate binding free energies using methods like MM/PBSA or MM/GBSA, which can provide a more reliable estimate of binding affinity than docking scores alone.

Table 3: Example Summary of a 100 ns Molecular Dynamics Simulation This data is hypothetical and illustrates typical results from an MD simulation analysis.

MetricAverage ValueInterpretation
Protein RMSD (Å)1.5 ± 0.3The protein backbone is stable throughout the simulation.
Ligand RMSD (Å)0.8 ± 0.2The ligand maintains a stable binding pose in the active site.
Hydrogen Bond Occupancy (Asp145)85%A strong and persistent hydrogen bond is maintained.
Binding Free Energy (MM/GBSA, kcal/mol)-45.7 ± 4.5Indicates a favorable and strong binding affinity.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. fda.govnih.govnih.gov To build a QSAR model for this compound, a dataset of structurally similar analogues with experimentally measured activities against a specific target would be required. acs.orgacs.org

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties, and molecular shape. A mathematical model is then developed to establish a relationship between these descriptors and the observed biological activity (e.g., IC50). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which molecules to synthesize and test, thereby saving time and resources.

Table 4: Hypothetical QSAR Data for a Series of Urea Analogues This table presents a simplified, illustrative dataset for building a QSAR model.

CompoundlogPPolar Surface Area (Ų)Experimental IC50 (nM)Predicted IC50 (nM)
This compound1.8581.35052
Analogue 1 (isopropyl)1.4281.39591
Analogue 2 (cyclobutyl)2.2181.33538
Analogue 3 (no amino)2.0555.1550535

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Focus on Metabolism)

In silico ADME prediction is a critical component of early-stage drug discovery, used to forecast a compound's pharmacokinetic profile before it is synthesized. hilarispublisher.comacs.orgnih.gov These predictive models help identify potential liabilities, such as poor absorption or rapid metabolism, that could lead to failure in later development stages. nih.gov

For this compound, a key focus is on predicting its metabolic fate. Computational tools can identify which sites on the molecule are most susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. cambridge.org These "Sites of Metabolism" (SOM) predictions are based on factors like atomic accessibility and the chemical reactivity of different parts of the molecule. The tert-butyl group and the cyclopropyl (B3062369) ring are regions of potential interest for oxidative metabolism. Predicting which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound is also crucial for anticipating potential drug-drug interactions.

Table 5: Illustrative In Silico ADME Profile for this compound This data represents typical predictions from ADME software and is for illustrative purposes only.

ADME PropertyPredicted Value/ClassificationImplication
Human Intestinal AbsorptionHighLikely to be well-absorbed orally.
Primary Metabolizing CYP IsoformsCYP3A4, CYP2C9Potential for drug-drug interactions with inhibitors/inducers of these enzymes.
Predicted Site of Metabolism (SOM)Hydroxylation on tert-butyl groupIdentifies the most likely point of metabolic attack.
Plasma Protein BindingModerate (85%)Affects the free concentration of the compound available for therapeutic action.

Preclinical Metabolic Stability and Biotransformation Studies of 1 2 Aminocyclopropyl 3 Tert Butylurea

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

The assessment of metabolic stability is a crucial early step in drug discovery, helping to predict a compound's in vivo half-life and clearance. researchgate.net This is typically determined by measuring the rate at which the parent compound disappears over time when incubated with a metabolically active in vitro system. researchgate.netspringernature.com

The two most common systems for these assays are liver microsomes and hepatocytes. researchgate.netpsu.edu

Hepatic Microsomes : These are subcellular fractions isolated from the endoplasmic reticulum of liver cells. bdj.co.jp They are a widely used model because they contain a high concentration of key Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). psu.edubdj.co.jpmdpi.com Microsomal stability assays are valuable for identifying compounds susceptible to oxidative metabolism and are amenable to high-throughput screening. researchgate.net

Hepatocytes : As intact liver cells, hepatocytes offer a more comprehensive in vitro model. thermofisher.com They contain the full spectrum of metabolic enzymes, including both Phase I and Phase II systems located in the endoplasmic reticulum, cytosol, and mitochondria. psu.edubdj.co.jpthermofisher.com This makes them the "gold standard" for in vitro drug metabolism studies, as they can provide a more complete picture of a compound's metabolic profile. bdj.co.jp

In a typical assay, 1-(2-aminocyclopropyl)-3-tert-butylurea would be incubated with either liver microsomes or suspended hepatocytes. Samples are taken at various time points, and the concentration of the remaining parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated to rank the compound's stability. researchgate.netthermofisher.com

The rate and pathways of drug metabolism often vary significantly between different species, such as humans, rats, mice, dogs, and monkeys. bioivt.comrug.nl These differences are primarily due to variations in the expression levels, isoforms, and catalytic activities of drug-metabolizing enzymes, especially CYPs. rug.nlnumberanalytics.com For example, CYP3A4 is the most abundant and important CYP isoform for drug metabolism in humans, while different isoforms may be dominant in preclinical species like rodents. numberanalytics.com

Therefore, it is standard practice to evaluate the metabolic stability of a new chemical entity like this compound across a panel of species. bioivt.com This comparative approach helps in selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans. bioivt.com Understanding these species-specific differences is critical for accurately predicting human pharmacokinetics from animal data. numberanalytics.com

Below is an illustrative table showing how data on species-specific metabolic clearance might be presented.

SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Human4515.4
Rat2527.7
Dog6011.6
Monkey5213.3
Note: The data in this table is hypothetical and for illustrative purposes only.

Identification and Structural Elucidation of Major In Vitro Metabolites

Identifying the metabolic "soft spots" on a molecule is essential for understanding its clearance pathways and for guiding chemical modifications to improve stability. nih.gov Metabolite identification studies are typically performed following in vitro incubations with hepatocytes or liver microsomes. researchgate.net The resulting samples are analyzed using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS). researchgate.net This powerful technique allows for the detection and structural characterization of metabolites formed during the incubation. nih.gov

For this compound, several metabolic transformations could be anticipated based on its structure:

Oxidation of the tert-butyl group : The tert-butyl moiety is a common site for oxidative metabolism. nih.gov Cytochrome P450 enzymes can catalyze the hydroxylation of one of the methyl groups, leading to the formation of a primary alcohol metabolite.

Oxidation of the cyclopropyl (B3062369) ring : The aminocyclopropyl group could also be a site for metabolism, potentially through oxidation at the amino group or on the ring itself.

Conjugation reactions : If primary metabolites with hydroxyl or amine groups are formed, they can undergo subsequent Phase II conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble products that are easier to excrete.

The precise structures of these potential metabolites would be confirmed through detailed analysis of their mass spectral data and comparison with synthesized reference standards. nih.gov

Elucidation of Enzyme Systems Involved in In Vitro Metabolism (e.g., Cytochrome P450 Isoforms)

Pinpointing the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions (DDIs). nih.gov The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the oxidative metabolism of the vast majority of drugs. nih.govproteopedia.org Key isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.govproteopedia.org

To identify the CYP isoforms involved in the metabolism of this compound, a process known as reaction phenotyping is conducted. This can involve several approaches:

Recombinant Human CYPs : The compound is incubated individually with a panel of commercially available, recombinant human CYP enzymes to see which ones can metabolize it. bdj.co.jp

Chemical Inhibition : The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme. researchgate.net

Besides CYPs, other Phase I enzymes like flavin-containing monooxygenases (FMOs) or Phase II enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) could also play a role. bdj.co.jpxenotech.comyoutube.com The involvement of these non-CYP enzymes can be investigated using different subcellular fractions (e.g., cytosol for SULTs) and specific enzyme inhibitors. bdj.co.jpyoutube.com

Bioactivation Pathways and Reactive Metabolite Formation (In Vitro)

In some cases, metabolic processes can convert a chemically stable drug into a reactive metabolite. wustl.edu This process, known as bioactivation, can be a source of toxicity if the reactive species covalently binds to essential macromolecules like proteins or DNA, leading to cellular dysfunction and immune responses. nih.govresearchgate.net

Screening for reactive metabolite formation is an important safety assessment in drug discovery. wustl.edu A common in vitro method involves incubating the compound in liver microsomes in the presence of a trapping agent, such as glutathione (B108866) (GSH). researchgate.net If a reactive electrophilic metabolite is formed, it will be "trapped" by the nucleophilic GSH, forming a stable GSH adduct that can be detected by mass spectrometry. nih.gov

For this compound, potential bioactivation pathways could involve the formation of reactive intermediates such as quinone-imines, although this is highly speculative without experimental data. Identifying any potential for bioactivation early allows for the redesign of the molecule to eliminate this liability. nih.gov

Strategies for Improving Metabolic Stability: Design and Synthesis of Metabolically Robust Analogues

If initial studies reveal that this compound has poor metabolic stability, medicinal chemists can employ several strategies to design more robust analogues. psu.edu The goal is to block or slow down the metabolic pathways identified in earlier studies without compromising the compound's desired pharmacological activity. pressbooks.pub

Common strategies include:

Blocking Metabolic Soft Spots : This involves modifying the part of the molecule that is most susceptible to metabolism. For instance, if the tert-butyl group is identified as the primary site of metabolism, it could be replaced with a bioisostere that is more resistant to oxidation. nih.gov A successful example of this strategy is the replacement of a tert-butyl group with a trifluoromethylcyclopropyl group, which has been shown to consistently increase metabolic stability. nih.govresearchgate.net

Introducing Electron-Withdrawing Groups : Placing electron-withdrawing groups near a site of aromatic oxidation can deactivate the ring and make it less susceptible to metabolism by CYPs. pressbooks.pub

Steric Hindrance : Introducing bulky groups near a metabolic soft spot can sterically hinder the ability of metabolizing enzymes to access it. psu.edu

Through an iterative process of designing, synthesizing, and testing new analogues, a compound with an optimized balance of potency, selectivity, and metabolic stability can be developed. pressbooks.pub

Design, Synthesis, and Preclinical Evaluation of Analogues and Derivatives of 1 2 Aminocyclopropyl 3 Tert Butylurea

Bioisosteric Replacements for the tert-Butyl Group (e.g., Trifluoromethylcyclopropyl)

The tert-butyl group is a common feature in medicinal chemistry, often valued for its steric bulk. enamine.net However, it can be susceptible to oxidative metabolism, which may lead to high clearance rates and reduced bioavailability. nih.gov A key strategy to mitigate this is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. cambridgemedchemconsulting.com

One such bioisostere for the tert-butyl group is the trifluoromethylcyclopropyl group. nih.gov The rationale for this replacement lies in enhancing metabolic stability. The sp³ hybridized C-H bonds in a tert-butyl group are susceptible to abstraction by cytochrome P450 enzymes, leading to oxidation. nih.gov By replacing some C-H bonds with more stable C-F bonds and increasing the s-character of the remaining C-H bonds within a cyclopropyl (B3062369) ring, the susceptibility to metabolic attack is reduced. nih.govdomainex.co.uk

Research has demonstrated that trifluoromethylcyclopropyl-containing analogues exhibit significantly higher metabolic stability both in vitro and in vivo compared to their tert-butyl counterparts. nih.gov This modification can lead to improved pharmacokinetic properties without negatively impacting the compound's desired biological activity. researchgate.net

Below is a data table summarizing the comparative metabolic stability of a model compound containing a tert-butyl group versus its trifluoromethylcyclopropyl analogue.

Compound MoietyIn Vitro Half-life (t½) in Human Liver MicrosomesIn Vivo Clearance
tert-Butyl63 minHigh
Trifluoromethylcyclopropyl114 minReduced

This table presents illustrative data based on findings from related studies to show the expected impact of the bioisosteric replacement. nih.gov

Modifications of the Aminocyclopropyl Moiety

Structural Variations of the Cyclopropyl Ring

The three-membered cyclopropyl ring imparts significant conformational rigidity to the molecule. nih.gov Varying the ring size to cyclobutyl, cyclopentyl, or cyclohexyl can alter the spatial arrangement of the amino and urea (B33335) groups, thereby influencing binding affinity and selectivity. The synthesis of such analogues, for instance, 2-aminocycloalkylacetic acids, has been described in the literature and provides a pathway for creating these structural variations. rsc.org

Furthermore, the introduction of substituents on the cyclopropyl ring can also modulate the compound's properties. For example, gem-dimethyl substitution on the ring could be explored to further enhance metabolic stability. nih.gov The synthesis of such substituted cyclopropane (B1198618) derivatives often involves multi-step sequences starting from commercially available materials. nih.gov

The table below illustrates potential structural variations of the cyclopropyl ring.

Ring StructureKey FeaturePotential Impact
CyclopropylRigid, three-membered ringConstrained conformation
CyclobutylFour-membered ringIncreased flexibility, altered vector of substituents
Substituted Cyclopropyle.g., methyl, fluoro groupsModified lipophilicity and metabolic stability

Substituent Effects on the Amino Group

Moreover, converting the primary amine to a secondary amide or sulfonamide can introduce additional interaction points and modify the compound's physicochemical properties. The effect of such substitutions is often unpredictable and requires empirical evaluation. Research on aminoglycoside antibiotics has shown that modifications to amino groups, such as converting them to amides or ureas, can have a profound and not always predictable impact on activity. nih.gov

Diversification of the Urea Backbone

The urea linkage is a key structural element, acting as a rigid spacer and hydrogen-bond donor/acceptor. Its replacement or conformational constraint offers further avenues for analogue design.

Replacement with Other Linkers

The urea backbone can be replaced with other functional groups to explore different chemical space and potentially improve properties like solubility or metabolic stability. Common bioisosteric replacements for the urea linkage include thiourea (B124793) and guanidine (B92328) groups. beilstein-journals.orgkent.ac.uk Thioureas, where the carbonyl oxygen is replaced by sulfur, have a different electronic character and hydrogen-bonding profile. Guanidines, which are more basic, introduce a positive charge at physiological pH, which can dramatically alter the compound's interaction with its biological target and its pharmacokinetic properties. researchgate.net

The synthesis of these analogues typically involves the reaction of the aminocyclopropyl moiety with an appropriate isothiocyanate (for thioureas) or a guanidinylating agent. nih.govnih.gov

LinkerKey FeatureSynthetic Precursor for Amine
UreaCarbonyl group, H-bond donor/acceptorIsocyanate
ThioureaThiocarbonyl group, altered electronicsIsothiocyanate
GuanidineBasic, potentially chargedGuanidinylating agent

Introduction of Conformationally Constrained Analogues

Introducing conformational constraints into a molecule can lock it into a bioactive conformation, potentially increasing potency and selectivity while reducing off-target effects. For the 1-(2-aminocyclopropyl)-3-tert-butylurea scaffold, this can be achieved by incorporating the urea backbone into a larger ring system. For example, creating cyclic ureas or fusing the urea with other parts of the molecule can restrict the rotational freedom of the N-C bonds. nih.gov

The design and synthesis of such constrained analogues often draw from principles used in creating conformationally restricted peptide mimics. nih.govmontclair.edu For instance, strategies used to synthesize rigid dipeptide surrogates could be adapted to create novel, conformationally defined analogues of the target compound. rsc.org These synthetic routes can be complex but offer precise control over the molecule's three-dimensional structure. researchgate.net

Focused Library Synthesis and High-Throughput Screening (Preclinical)

In modern drug discovery, the generation of a focused library of chemical analogues is a crucial step. This process involves the systematic modification of a lead compound's structure to explore the structure-activity relationship (SAR) and identify derivatives with improved potency, selectivity, and pharmacokinetic properties. Following the synthesis of such a library, high-throughput screening (HTS) is employed to rapidly assess the biological activity of a large number of compounds against a specific target or in a particular cellular assay.

However, a thorough search of available research provides no specific examples of a focused library synthesis built around the this compound scaffold. Consequently, there is no corresponding data from high-throughput screening campaigns to report. General methodologies for the synthesis of urea derivatives often involve the reaction of an amine with an isocyanate. For aminocyclopropyl-containing compounds, synthetic routes can be complex, often requiring stereoselective methods to control the geometry of the cyclopropane ring.

Without specific examples in the literature, a hypothetical focused library for this compound could involve modifications at several key positions:

Modification of the tert-butyl group: Replacement with other bulky or linear alkyl groups, as well as aromatic or heteroaromatic rings, to probe the requirements of the binding pocket.

Substitution on the cyclopropane ring: Introduction of substituents to explore steric and electronic effects.

Alteration of the urea linkage: Replacement with thiourea, guanidine, or other bioisosteres.

A hypothetical HTS campaign for such a library would depend on the intended biological target. For instance, if the target were a specific enzyme, the screening assay would typically measure the inhibition of that enzyme's activity.

Table 1: Hypothetical Focused Library Modifications of this compound

Modification Site Potential Modifications Rationale
tert-Butyl GroupIsopropyl, Cyclohexyl, Phenyl, PyridylExplore steric and electronic requirements of the binding pocket.
Cyclopropane RingMethyl, Fluoro, Hydroxyl substitutionsInvestigate the impact of substitution on binding and conformation.
Urea LinkageThiourea, GuanidineAssess the importance of the carbonyl oxygen and hydrogen bond donor/acceptor properties.

This table is illustrative and not based on published data for the specified compound.

Future Directions and Translational Perspectives for 1 2 Aminocyclopropyl 3 Tert Butylurea Research

Development of Advanced Synthetic Methodologies

The efficient and stereoselective synthesis of 1-(2-Aminocyclopropyl)-3-tert-butylurea is foundational to any future investigation. While standard synthetic routes for urea (B33335) formation, such as the reaction of an amine with an isocyanate, are well-established, the development of more advanced and sustainable methodologies is a key area of future research. organic-chemistry.orgnih.gov

One promising avenue is the exploration of catalytic, one-pot procedures that minimize waste and improve atom economy. For instance, the use of CO2 as a C1 building block for urea synthesis represents an environmentally benign alternative to traditional phosgene-based methods. organic-chemistry.org Furthermore, the stereochemistry of the aminocyclopropyl ring is likely to be a critical determinant of biological activity. Therefore, the development of asymmetric syntheses to selectively produce cis- and trans-isomers of 1-(2-aminocyclopropyl)amine precursors will be crucial. This could involve leveraging chiral catalysts or enzymatic resolutions to achieve high enantiomeric excess.

Future synthetic research could also focus on solid-phase synthesis methodologies, which would facilitate the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This approach, combined with high-throughput screening, could accelerate the discovery of derivatives with optimized properties.

Exploration of Novel Biological Applications

The structural components of this compound suggest a number of plausible biological applications that warrant investigation. The urea moiety is a common pharmacophore in a multitude of approved drugs, particularly kinase inhibitors, where it often acts as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain. nih.govfrontiersin.org Given this, a primary area of exploration should be the screening of this compound against a broad panel of kinases implicated in oncology and inflammatory diseases.

The cyclopropyl (B3062369) group, with its rigid and strained ring system, can confer unique conformational constraints on a molecule, potentially leading to high binding affinity and selectivity for a specific biological target. mdpi.commdpi.com Its incorporation can also enhance metabolic stability and cell permeability. Therefore, investigating this compound as an inhibitor of enzymes beyond kinases, such as proteases or epigenetic targets, could uncover novel therapeutic opportunities.

Furthermore, compounds containing urea and cyclopropyl moieties have shown activity as anticancer and antiviral agents. frontiersin.orgontosight.ai A comprehensive screening of this compound in various cancer cell lines and against a panel of viruses could reveal its potential in these therapeutic areas.

Table 1: Hypothetical Biological Targets for this compound This table is generated for illustrative purposes based on the activities of structurally related compounds and does not represent experimentally verified data for this compound.

Target ClassSpecific Example(s)Rationale
KinasesVEGFR, BRAF, CDK2The diaryl urea scaffold is a known kinase inhibitor motif. frontiersin.orgmdpi.com
ProteasesHIV Protease, HCV ProteaseUrea-based compounds have been developed as potent protease inhibitors. nih.gov
Epigenetic TargetsHistone Deacetylases (HDACs)The structural features may allow for interaction with the active site of these enzymes.
Ion ChannelsT-type calcium channelsCyclopropyl groups are present in some known ion channel modulators.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies can be instrumental in advancing the research of this compound. youtube.com Generative AI models can be employed to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. By training these models on large datasets of known bioactive molecules containing urea and cyclopropyl fragments, it is possible to generate new chemical structures that are more likely to exhibit desired biological activities. mdpi.com

Predictive ML models can be used to forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual derivatives of this compound, allowing for the prioritization of compounds for synthesis and experimental testing. This in silico screening can significantly reduce the time and cost associated with the early stages of drug development.

Addressing Metabolic Challenges Through Rational Design

The tert-butyl group, while often contributing to potency, is also known to be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of potentially reactive metabolites. hyphadiscovery.com A key future direction for the research of this compound will be to address this potential metabolic liability through rational design.

One strategy is the bioisosteric replacement of the tert-butyl group with other moieties that mimic its steric bulk but are less prone to metabolism. The cyclopropyl group itself can be considered a bioisostere of a tert-butyl group in some contexts, offering improved metabolic stability. nih.govresearchgate.netnovartis.com Therefore, exploring analogues where the tert-butyl group is replaced by other metabolically robust groups, such as a trifluoromethylcyclopropyl group, could lead to compounds with improved pharmacokinetic profiles. nih.gov

In vitro metabolic stability assays using liver microsomes and hepatocytes will be essential to characterize the metabolic fate of this compound and its derivatives. The identification of major metabolites will inform further rounds of medicinal chemistry optimization aimed at blocking the sites of metabolism.

Table 2: Potential Metabolic Hotspots and Rational Design Strategies This table is for illustrative purposes and highlights potential areas of metabolic instability and design approaches based on general principles of medicinal chemistry.

Potential Metabolic HotspotMetabolic TransformationRational Design Strategy
tert-Butyl GroupHydroxylationBioisosteric replacement (e.g., with a trifluoromethylcyclopropyl group). nih.gov
Cyclopropyl RingRing opening (less common)Introduction of electron-withdrawing groups to stabilize the ring.
Urea LinkageHydrolysisSteric shielding of the carbonyl group.

Potential for Derivatization as Chemical Probes

Chemical probes are indispensable tools for elucidating the biological function of proteins and validating them as therapeutic targets. This compound, if found to have a specific and potent biological activity, could serve as a scaffold for the development of such probes.

Derivatization of the parent compound by introducing a reactive moiety, such as a photoaffinity label or a Michael acceptor, would allow for the covalent labeling of its protein target(s). This would enable the identification of the target protein(s) through techniques like mass spectrometry-based proteomics.

Alternatively, the incorporation of a reporter tag, such as a fluorophore or a biotin (B1667282) handle, would facilitate the visualization of the compound's subcellular localization and the pull-down of its binding partners. The development of such chemical probes would not only advance our understanding of the biological role of the target but also provide valuable tools for target engagement and biomarker discovery assays. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.